[(2R,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate
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Overview
Description
[(2R,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique structural properties and reactivity, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate typically involves the acetylation of a precursor molecule. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions. Large-scale reactors and continuous flow systems are employed to maintain consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
[(2R,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, pyridine, potassium permanganate, chromium trioxide, and lithium aluminum hydride. The reactions are typically conducted under controlled conditions, such as specific temperatures, pressures, and pH levels, to achieve the desired outcomes .
Major Products Formed
Scientific Research Applications
[(2R,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [(2R,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. Its effects are mediated through the modification of functional groups and the formation of stable complexes with target molecules .
Comparison with Similar Compounds
Similar Compounds
- [(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-(4-chloro-3-(4-ethoxyphenyl)methyl)phenyl]oxan-2-yl]methyl acetate
- [(2R,3R,4R,5S)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
Uniqueness
[(2R,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and properties. This uniqueness makes it a valuable compound for targeted applications in research and industry .
Properties
Molecular Formula |
C13H18O9 |
---|---|
Molecular Weight |
318.28 g/mol |
IUPAC Name |
[(2R,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11?,12?,13-/m1/s1 |
InChI Key |
IHNHAHWGVLXCCI-IKWCTNDRSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1C(C([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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